molecular formula C40H50O4S B14419679 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] CAS No. 85490-02-4

1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]

Cat. No.: B14419679
CAS No.: 85490-02-4
M. Wt: 626.9 g/mol
InChI Key: OFSWUTCYJSBNEZ-UHFFFAOYSA-N
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Description

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenyleneoxy groups, each connected to a benzene ring substituted with 2,4,4-trimethylpentan-2-yl groups

Preparation Methods

The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4’-dihydroxydiphenyl sulfone and 2,4,4-trimethylpentan-2-yl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (around 100-150°C).

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] can be compared with similar compounds such as:

Properties

CAS No.

85490-02-4

Molecular Formula

C40H50O4S

Molecular Weight

626.9 g/mol

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)-4-[4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl]sulfonylphenoxy]benzene

InChI

InChI=1S/C40H50O4S/c1-37(2,3)27-39(7,8)29-11-15-31(16-12-29)43-33-19-23-35(24-20-33)45(41,42)36-25-21-34(22-26-36)44-32-17-13-30(14-18-32)40(9,10)28-38(4,5)6/h11-26H,27-28H2,1-10H3

InChI Key

OFSWUTCYJSBNEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)CC(C)(C)C

Origin of Product

United States

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